Product packaging for S-prop-2-ynyl ethanethioate(Cat. No.:CAS No. 13702-10-8)

S-prop-2-ynyl ethanethioate

Cat. No.: B1651965
CAS No.: 13702-10-8
M. Wt: 114.17 g/mol
InChI Key: UYZVABQVIWVBOC-UHFFFAOYSA-N
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Description

S-prop-2-ynyl ethanethioate (CAS 13702-10-8), also known as propargyl thioacetate, is a high-purity chemical building block that integrates both a thioester and a terminal alkyne (propargyl) group within a single molecule . This unique combination makes it a multifunctional synthon for a diverse range of research applications, from agrochemical development to advanced material synthesis . Its primary biological activity is as an inhibitor of acetylcholinesterase, a key enzyme in the nervous system . By binding to the active site of this enzyme, the compound prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation. This mechanism underpins its effectiveness in agricultural research for controlling mite populations on crops . In modern organic synthesis, this compound is a valuable reagent due to the enhanced reactivity of its thioester linkage compared to typical esters, making it an excellent acyl transfer agent . It is employed in various carbon-carbon bond-forming reactions and serves as a precursor for synthesizing heterocyclic compounds such as thiophene derivatives . Furthermore, the terminal alkyne of the propargyl group allows it to participate in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is utilized in polymer science for creating advanced block copolymers . The compound can be synthesized via direct routes such as nucleophilic displacement of a propargyl halide with potassium thioacetate . For research purposes, it is available under the product number B1651965 . Attention: This product is for research use only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6OS B1651965 S-prop-2-ynyl ethanethioate CAS No. 13702-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-prop-2-ynyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6OS/c1-3-4-7-5(2)6/h1H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZVABQVIWVBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446300
Record name Ethanethioic acid, S-2-propynyl ester
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Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13702-10-8
Record name S-2-Propyn-1-yl ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13702-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-2-propynyl ester
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Record name 1-(prop-2-yn-1-ylsulfanyl)ethan-1-one
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Synthetic Methodologies for S Prop 2 Ynyl Ethanethioate and Analogues

Direct Synthesis Routes and Purification Techniques for S-prop-2-ynyl Ethanethioate

The direct synthesis of this compound is most commonly achieved through nucleophilic substitution reactions, where a propargyl electrophile is reacted with a thioacetate (B1230152) nucleophile. The subsequent purification is critical to obtaining the compound in high purity.

Preparative Methods for Acetylenic Thioester Formation

A primary and efficient method for the preparation of this compound involves the reaction of an alkali salt of thioacetic acid with a propargyl halide. A common procedure utilizes potassium thioacetate reacting with propargyl bromide in a polar aprotic solvent like dimethylformamide (DMF). This SN2 reaction proceeds readily to afford the desired acetylenic thioester.

Another established route is the Mitsunobu reaction, which allows for the formation of the thioester from propargyl alcohol and thioacetic acid. This reaction is carried out in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is particularly useful when starting from the alcohol, avoiding the need to first convert it to a halide.

A summary of a typical synthetic preparation is presented in the table below.

Reactants Reagents/Solvent Product Yield
Propargyl bromide, Potassium thioacetateAcetoneThis compound90%
Propargyl alcohol, Thioacetic acidTriphenylphosphine, DIAD, THFThis compound80-95%

Distillation and Chromatographic Purification Strategies

Once the synthesis is complete, purification of the crude this compound is necessary to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

For larger scale preparations, vacuum distillation is an effective technique. This compound is a relatively volatile liquid, and distillation under reduced pressure allows for its separation from less volatile impurities without requiring high temperatures that could lead to decomposition.

Column chromatography is another widely used purification method, particularly for smaller scale reactions or when high purity is essential. Silica (B1680970) gel is the standard stationary phase, and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the product from polar impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Synthesis of Related Propargylic Thioester Derivatives

The synthetic strategies used for this compound can be extended to produce a variety of structurally related propargylic thioester derivatives. This involves modifying either the alkyne component or the thioacetate precursor.

Approaches to Structurally Analogous S-containing Alkyne Substrates

The synthesis of analogous S-containing alkyne substrates can be achieved by using substituted propargylic electrophiles or alcohols. For example, reacting 1-bromo-2-butyne (B41608) with potassium thioacetate would yield S-but-2-yn-1-yl ethanethioate. Similarly, more complex propargylic systems can be employed to introduce additional functionality into the alkyne backbone. The fundamental reaction, a nucleophilic substitution on the propargylic carbon, remains the core of the synthetic approach. The use of various substituted propargyl halides or sulfonates allows for the generation of a library of thioesters with diverse electronic and steric properties.

Reaction Mechanisms and Pathways Involving S Prop 2 Ynyl Ethanethioate

Cyclization Reactions Leading to Sulfur Heterocycles

The dual functionality of S-prop-2-ynyl ethanethioate allows it to undergo a variety of cyclization reactions to form sulfur-containing rings, which are significant structural motifs in many biologically active compounds and functional materials. These transformations can be initiated by metals, bases, or electrophilic halogens, each offering a distinct pathway to these important heterocyclic systems.

Metal-Catalyzed Heterocyclizations of S-Containing Alkyne Substrates

Transition metals play a pivotal role in modern organic synthesis by enabling the efficient and selective formation of complex molecules. In the context of this compound, metal catalysts can activate the alkyne functionality, facilitating intramolecular cyclization involving the sulfur atom.

Palladium catalysts are well-known for their ability to promote the cycloisomerization of substrates containing both an alkyne and a nucleophile, leading to the formation of heterocyclic compounds. While direct palladium-catalyzed cycloisomerization of this compound is not extensively documented, the reaction of analogous S-containing alkyne substrates provides a strong precedent for its potential in thiophene (B33073) synthesis. For instance, the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols is a reported method for synthesizing substituted thiophenes. mdpi.comnih.gov This type of reaction typically proceeds via a 5-endo-dig cyclization pathway. mdpi.com

In a potential pathway involving this compound, a palladium catalyst could coordinate to the alkyne, activating it for nucleophilic attack by the sulfur atom. This process may require prior transformation of the thioacetate (B1230152), for example, into a thiol in situ, which can then readily participate in the cyclization. The reaction conditions for such transformations are often mild and can be tuned to optimize the yield of the desired thiophene derivative. mdpi.com A domino reaction involving C-S bond formation, cross-coupling, and cyclization using a palladium catalyst has also been developed for the synthesis of benzo[b]thiophenes. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cycloisomerization of S-Containing Alkyne Substrates

Catalyst Ligand/Additive Solvent Temperature (°C) Yield (%) Reference
PdI₂ KI N,N-dimethylacetamide (DMA) 25-100 43-94 nih.gov
PdI₂ KI Methanol or Ionic Liquid 50-100 - mdpi.com

Copper salts are effective promoters for a variety of cyclization reactions, including those leading to sulfur heterocycles. Copper-promoted cyclizations of S-containing alkyne derivatives have been reported to yield thiophenes. mdpi.com For example, the treatment of (Z)-1-en-3-ynyl(butyl)sulfanes with two equivalents of a copper(II) halide results in the formation of the corresponding 3-halothiophenes. mdpi.com This process is thought to occur through a copper-promoted 5-endo-dig S-cyclization. mdpi.com

For this compound, a copper catalyst could facilitate an intramolecular cyclization. It is also plausible that it could participate in intermolecular reactions, for instance, the copper-promoted cycloaddition of acetylides with diazocarbonyl compounds is a known method for synthesizing pyrazoles. nih.gov Copper-catalyzed tandem cyclizations have also been developed for the synthesis of other sulfur-containing heterocycles like benzo[d] mdpi.comnih.govthiazin-2-yl phosphonates. nih.gov

Table 2: Examples of Copper-Promoted Cyclization Reactions

Copper Source Base/Additive Solvent Temperature Product Type Reference
CuX₂ (X=Cl, Br) None MeCN or THF - 3-Halothiophenes mdpi.com
CuCN·6LiCl BuLi THF -17 °C to rt Pyrazoles nih.gov

The mechanism of metal-catalyzed cyclization reactions of alkynes generally begins with the coordination of the transition metal to the carbon-carbon triple bond. lkouniv.ac.inwikipedia.org This interaction, often described by the Dewar-Chatt-Duncanson model, involves the donation of electrons from the alkyne's π-orbitals to vacant d-orbitals on the metal, and back-donation of electrons from filled metal d-orbitals to the alkyne's π*-antibonding orbitals. wikipedia.org This coordination weakens the triple bond and increases the electrophilicity of the alkyne carbons. psgcas.ac.inresearchgate.net

Upon coordination, the alkyne is activated for nucleophilic attack. nih.gov In the case of this compound or a derived thiol, the sulfur atom acts as an intramolecular nucleophile. The attack of the sulfur on the activated alkyne leads to the formation of a new carbon-sulfur bond and the generation of a vinyl-metal intermediate. Subsequent steps, such as protonolysis or reductive elimination, can then lead to the final heterocyclic product and regeneration of the active metal catalyst. nih.gov The precise pathway, whether it is an inner-sphere or outer-sphere mechanism, can depend on the specific metal, ligands, and reaction conditions. nih.gov

Base-Promoted Thio-Cyclizations

Base-promoted cyclization offers an alternative, metal-free approach to the synthesis of sulfur heterocycles from this compound. The mechanism typically involves the deprotonation of a carbon or heteroatom adjacent to the sulfur, generating a nucleophile that can attack the alkyne. For instance, base-induced cyclization of propargyl alkenylsulfones is a known method for synthesizing 2H-thiopyran 1,1-dioxides. researchgate.net Similarly, base-promoted Conia-ene type cyclizations of propargyl amides have been reported. researchgate.net

In the case of this compound, a strong base could potentially deprotonate the carbon alpha to the thioester, creating a carbanion. This carbanion could then undergo an intramolecular cyclization onto the alkyne. Alternatively, the base could promote the formation of a ketene (B1206846) intermediate from the thioester, which could then participate in a cyclization. A base-promoted cyclization of o-isothiocyanato arylacetylenes has been shown to produce benzo[d] mdpi.comnih.govthiazines. rsc.org

Halocyclization Reactions Involving Sulfur Nucleophiles

Halocyclization is a powerful method for the synthesis of halogenated heterocycles. This reaction involves the treatment of an unsaturated substrate with an electrophilic halogen source in the presence of an internal nucleophile. The reaction is initiated by the attack of the alkyne on the electrophilic halogen, forming a cyclic halonium ion intermediate.

For this compound, the sulfur atom can act as the intramolecular nucleophile, attacking the halonium ion intermediate to form a sulfur-containing ring. This process, known as a halosulfenylation, would result in the formation of a thiophene or other sulfur heterocycle with a halogen atom incorporated into the structure. The regioselectivity of the cyclization is often governed by Baldwin's rules. Halogenoheterocyclization of 2-(propargylthio)quinoline-3-carbaldehydes has been studied, leading to thiazolo[3,2-a]quinolinium derivatives. researchgate.net

Table 3: Common Electrophilic Halogen Sources for Halocyclization

Reagent Halogen Source
Iodine (I₂) I⁺
Bromine (Br₂) Br⁺
N-Iodosuccinimide (NIS) I⁺
N-Bromosuccinimide (NBS) Br⁺

Radical-Mediated Transformations

This compound can undergo radical cyclizations initiated by the formation of a thiyl radical. This process typically involves homolytic cleavage of the sulfur-acyl bond, which is generally challenging, or more commonly, via an intermolecular radical addition to the sulfur atom followed by fragmentation. However, a more direct pathway for related substrates involves the generation of a thiyl radical from a thiol precursor, which then cyclizes.

For unsaturated thioesters, the cyclization of a carbon-centered radical onto the thioester sulfur can occur. Conversely, if a thiyl radical is generated, it can undergo intramolecular addition to the alkyne. The regioselectivity of these cyclizations is a critical aspect, with the 5-exo pathway being kinetically favored over the 6-endo pathway according to Baldwin's rules for radical cyclizations. researchgate.netmdpi.com In the context of a propargyl sulfide (B99878) derivative, the thiyl radical would add to the internal carbon of the alkyne, leading to a five-membered ring and a vinyl radical intermediate. This 5-exo-dig cyclization is a common and predictable pathway in thiyl radical chemistry. nih.gov

Radical IntermediateCyclization ModeRing SizeKinetic Favorability
Thiyl Radical5-exo-dig5-memberedFavorable
Thiyl Radical6-endo-dig6-memberedUnfavorable

The efficiency and diastereoselectivity of these reactions can be influenced by the substitution pattern of the alkyne and the reaction conditions used to generate the radical. nih.govacs.org

The thioester functionality in this compound serves as a stable precursor for the generation of acyl radicals. rsc.org Traditionally, acyl radicals were generated from reactive precursors like acyl selenides or tellurides using organotin reagents. rsc.org However, modern methods, particularly visible-light photoredox catalysis, have enabled their generation from stable thioesters under mild conditions. nih.govthieme-connect.com

In a typical photoredox-catalyzed process, an excited photocatalyst reduces the thioester, leading to a radical anion that fragments to release the acyl radical and a thiolate anion. Alternatively, an indirect approach involves the formation of a radical at a distal position, which then leads to the fragmentation of the thioester to release the acyl radical. rsc.orgacs.org

Once generated, the acyl radical can participate in various transformations. A key reaction pathway is intramolecular addition to the pendant alkyne. This cyclization would also be expected to follow a 5-exo-dig trajectory, leading to the formation of a five-membered cyclic ketone derivative bearing a vinyl radical, which can be subsequently trapped.

Rearrangements involving sulfur atoms are a known class of reactions in organic chemistry. For a compound like this compound, a potential, though less commonly cited, rearrangement is an intramolecular 1,3-sulfur shift. This could theoretically occur under thermal or photochemical conditions, potentially involving a rsc.orgnih.gov-sigmatropic rearrangement. Such a process would result in the isomerization of the S-propargyl thioester to an allenic thiolester, O-prop-1,2-dienyl ethanethioate. This transformation involves the cleavage of the sulfur-propargyl carbon bond and the formation of a new bond between the sulfur and the terminal acetylenic carbon. The feasibility of such a shift depends significantly on the activation energy required for the concerted transition state.

Nucleophilic and Electrophilic Reactions of the Thioester and Alkyne Moieties

The dual functionality of this compound allows it to undergo a range of nucleophilic and electrophilic reactions.

Reactions at the Thioester Group: The carbonyl carbon of the thioester is electrophilic and susceptible to attack by nucleophiles. This can lead to the cleavage of the thioester bond. For example, hydrolysis with water or reaction with amines would yield thioacetic acid (or its conjugate base) and the corresponding alcohol (propargyl alcohol) or amide, respectively. Thioesters are generally more reactive towards nucleophiles than their ester counterparts.

Reactions at the Alkyne Group:

Acidity of the Terminal Proton : The proton on the terminal sp-hybridized carbon is weakly acidic. Treatment with a strong base (e.g., an organolithium reagent like n-BuLi) can deprotonate the alkyne, forming a lithium acetylide. This acetylide is a potent nucleophile and can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides).

Electrophilic Addition : The carbon-carbon triple bond can undergo electrophilic addition reactions. For instance, reaction with hydrogen halides (HX) or halogens (X₂) would lead to the corresponding vinyl halides or tetrahaloalkanes.

Nucleophilic Addition : While unactivated alkynes are generally resistant to nucleophilic attack, the reaction can be facilitated by transition metal catalysts. acs.org For example, thiols can add across the triple bond in a process known as hydrothiolation, which can be catalyzed by metals or radicals. researchgate.net

The table below summarizes some of the potential reactions at each functional group.

Functional GroupReagent TypePotential Reaction
Thioester (Carbonyl)Nucleophile (e.g., H₂O, R₂NH)Acyl substitution
Alkyne (C-H bond)Strong Base (e.g., n-BuLi)Deprotonation to form acetylide
Alkyne (C≡C bond)Electrophile (e.g., Br₂, HBr)Electrophilic Addition
Alkyne (C≡C bond)Nucleophile (with catalyst)Nucleophilic Addition

Nucleophilic Substitution Reactions at the Thioester Group

The thioester linkage in this compound is a key site for nucleophilic acyl substitution. Thioesters are generally more reactive towards nucleophiles than their corresponding oxygen esters. This enhanced reactivity is attributed to the poorer orbital overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon, which makes the carbonyl carbon more electrophilic. stackexchange.com Additionally, the thiolate anion (prop-2-yn-1-thiolate) is a better leaving group than an alkoxide. stackexchange.com

Common nucleophilic substitution reactions at the thioester group include:

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the thioester can be hydrolyzed to yield thioacetic acid and propargyl alcohol.

Aminolysis: Reaction with amines leads to the formation of amides and propargyl thiol. This reaction is fundamental in applications such as native chemical ligation for peptide synthesis.

Transesterification (Thiol Exchange): Reaction with other thiols can result in the exchange of the propargyl thiol moiety for a different thiol group.

Conversion to Esters: Reaction with alcohols, often catalyzed, can convert the thioester into the corresponding oxygen ester. youtube.com

Table 1: Nucleophilic Substitution Reactions of this compound

Nucleophile (Nu) Product of Acyl Substitution Leaving Group
H₂O (Water) Acetic acid Prop-2-yn-1-thiol
R-NH₂ (Amine) N-substituted acetamide Prop-2-yn-1-thiol
R-OH (Alcohol) Alkyl acetate Prop-2-yn-1-thiol
R-SH (Thiol) S-alkyl ethanethioate Prop-2-yn-1-thiol

Reactions of the Alkyne Moiety (e.g., Hydration, Hydrohalogenation)

The terminal alkyne functionality of this compound is susceptible to a variety of electrophilic addition reactions.

Hydration: The addition of water across the carbon-carbon triple bond can be catalyzed by mercury(II) salts (like HgSO₄) in aqueous acid. organicchemistrytutor.comlibretexts.org This reaction follows Markovnikov's rule, where the initial addition of a hydroxyl group to the more substituted carbon forms a vinyl alcohol (enol) intermediate. libretexts.orgfiveable.me This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding S-(2-oxopropyl) ethanethioate. libretexts.orgopenochem.org Alternatively, hydroboration-oxidation provides a complementary, anti-Markovnikov route. Reaction with a sterically hindered borane (B79455) (like disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution yields an enol that tautomerizes to an aldehyde, in this case, S-(3-oxopropyl) ethanethioate. openochem.orglibretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the alkyne can also occur. The reaction proceeds via an electrophilic addition mechanism. chemistrysteps.comorganicchemistrytutor.com With one equivalent of HX, a vinyl halide is formed, following Markovnikov's rule where the hydrogen adds to the terminal carbon and the halide to the internal carbon. chemistrysteps.comlibretexts.org The addition of a second equivalent of HX results in a geminal dihalide, with both halogen atoms attached to the same carbon. chemistrysteps.com The reaction rate depends on the specific hydrogen halide.

Oxidative Transformations of the Thioacetate Group (e.g., to Sulfonic Acids)

The sulfur atom in the thioacetate group is susceptible to oxidation. Oxidation can lead to a variety of sulfur-containing functional groups with higher oxidation states. While direct oxidation of the thioester is possible, a common pathway involves initial hydrolysis to the corresponding thiol (prop-2-yn-1-thiol), which is then oxidized.

Strong oxidizing agents, such as peracetic acid or hydrogen peroxide, can oxidize thiols sequentially to sulfenic acids (RSOH), sulfinic acids (RSO₂H), and finally to sulfonic acids (RSO₃H). acs.orgorganicchemistrydata.org The oxidation of thiol esters with peracetic acid has been shown to yield sulfonic acids and carboxylic acids. acs.org For instance, the oxidation of benzyl (B1604629) thiolacetate with excess peracetic acid yields benzylsulfonic acid. acs.org

Table 2: Oxidation States of Sulfur in Transformed Thioacetate Group

Compound Type Sulfur Functional Group Oxidation State of Sulfur
Thioester/Thiol -S- -2
Sulfenic Acid -SOH 0
Sulfinic Acid -SO₂H +2
Sulfonic Acid -SO₃H +4

Multi-Component and Cascade Reactions

The dual functionality of this compound makes it an excellent substrate for multi-component and cascade reactions, where multiple bonds are formed in a single synthetic operation.

One-Pot Synthetic Strategies Utilizing this compound

The ability to selectively react one functional group in the presence of the other allows for the design of one-pot syntheses. For example, a reaction could first involve a transformation of the alkyne moiety, such as a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), followed by the addition of a nucleophile to displace the propargylthiolate group, all within the same reaction vessel. Such strategies are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Cascade reactions, where the transformation of one functional group triggers the reaction of the second, are also possible with substrates like this compound. organic-chemistry.org

Nicholas Reaction Chemistry with Propargylic Thioester Analogues

The Nicholas reaction is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds at the propargylic position. wikipedia.org The reaction involves the stabilization of a propargylic cation by complexation of the alkyne with dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgnih.gov This metal-stabilized cation is highly stable and can be reacted with a wide range of nucleophiles. nih.govnrochemistry.com

While propargylic alcohols and ethers are the most common substrates, the thioester group in a complexed this compound could potentially act as a leaving group upon treatment with a Lewis acid, generating the stabilized cation. Subsequently, this cation can be trapped by various nucleophiles. Furthermore, thiols have been shown to be effective nucleophiles in the Nicholas reaction, which is relevant for the propargylation of sulfhydryl-containing molecules like cysteine. nih.gov

The intramolecular version of the Nicholas reaction is particularly useful for the synthesis of cyclic compounds, including strained rings. nih.gov A suitably designed analogue of this compound, containing a tethered nucleophile, could undergo an intramolecular cyclization via this pathway.

Table 3: Examples of Nucleophiles Used in the Nicholas Reaction

Nucleophile Class Specific Example Product Type
Carbon Nucleophiles Enol silanes, Allylsilanes C-Alkylated alkynes
Oxygen Nucleophiles Alcohols, Water Propargylic ethers, Propargylic alcohols
Nitrogen Nucleophiles Amines, Sulfonamides Propargylic amines, Propargylic sulfonamides
Sulfur Nucleophiles Thiols Propargylic sulfides

Integration into Materials Science and Polymer Chemistry

Design and Synthesis of Functional Hybrid Materials

The dual functionality of S-prop-2-ynyl ethanethioate is particularly advantageous in the creation of advanced hybrid materials, where the alkyne and thioacetate (B1230152) moieties can be used to anchor the molecule to different components or to introduce specific properties.

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with an inorganic silica (B1680970) core and organic functional groups at the vertices. These unique structures serve as building blocks for creating organic-inorganic hybrid materials with enhanced thermal, mechanical, and chemical properties. rsc.orgharvard.edu The functionalization of POSS cages with moieties like this compound allows for the creation of well-defined, nanosized scaffolds for further chemical modification.

A common strategy to incorporate this compound onto a POSS cage involves first preparing a POSS core with reactive handles suitable for click chemistry, such as azide (B81097) or alkyne groups. researchgate.net For instance, an octa-azido functionalized POSS can be reacted with this compound via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction. This results in a POSS nanoparticle uniformly decorated with eight thioacetate groups.

Alternatively, a POSS cage bearing functional groups amenable to substitution, such as chloropropyl groups, can be synthesized. These groups can then react with the thiol generated from the in situ deprotection of this compound. The resulting material is a POSS nanoparticle with thioether linkages to the propargyl group, leaving the terminal alkyne available for subsequent reactions. This approach leverages the high efficiency and selectivity of click chemistry to produce well-defined hybrid materials. mdpi.org

Table 1: Comparison of POSS Functionalization Strategies

StrategyDescriptionAdvantages
Click Chemistry (CuAAC) Reaction of an azide-functionalized POSS with the alkyne of this compound.High efficiency, high selectivity, mild reaction conditions.
Thiol-Ene Reaction Reaction of a vinyl-functionalized POSS with the thiol generated from this compound.Metal-free, high yields, tolerant to various functional groups.
Nucleophilic Substitution Reaction of a haloalkyl-functionalized POSS with the thiolate generated from this compound.Direct C-S bond formation.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. They are a powerful tool for modifying the chemical and physical properties of surfaces. rsc.org Alkanethiols are widely used for forming SAMs on noble metal surfaces like gold, due to the strong affinity between sulfur and gold. nih.gov

Studies comparing SAMs generated from thioacetates and thiols have shown that thioacetates tend to adsorb more slowly and may result in less densely packed and ordered monolayers. uh.edu However, the ability to introduce a reactive alkyne functionality onto a surface makes this a valuable technique for creating functional interfaces.

Table 2: Characteristics of SAMs from Thiols vs. Thioacetates

CharacteristicSAMs from ThiolsSAMs from Thioacetates
Adsorption Rate FastSlower
Monolayer Packing Densely packed and well-orderedLess densely packed and ordered
Precursor Stability Prone to oxidationMore stable
Surface Functionality Dependent on the thiol's terminal groupCan present alkyne functionality for post-modification

Polymer Synthesis and Modification Strategies

The orthogonal reactivity of the alkyne and protected thiol in this compound makes it a valuable monomer and functionalizing agent in polymer chemistry.

The terminal alkyne of this compound is readily employed in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". nih.gov This reaction is highly efficient and specific, allowing for the formation of a stable triazole linkage between the alkyne and an azide-functionalized molecule under mild conditions. acs.org

In polymer synthesis, this compound can be used as a monomer in step-growth polymerizations with diazide monomers to produce polymers containing thioester functionalities in the side chains. These thioester groups can be later hydrolyzed to yield polymers with pendant thiol groups, which are useful for applications such as drug delivery and hydrogel formation.

Furthermore, this compound can be used to functionalize existing polymers. For example, a polymer with pendant azide groups can be modified with this compound via CuAAC to introduce thioacetate groups. This strategy has been employed to create functional polymers for various applications, including the development of adhesive materials and functional coatings. researchgate.net

The thioacetate group of this compound serves as a protected thiol. Upon deacetylation, the resulting thiol can participate in highly efficient thiol-ene and thiol-yne reactions. These reactions are often initiated by UV light or a radical initiator and proceed with high yields and stereoselectivity. daneshyari.comrsc.org

A powerful strategy involves a one-pot, sequential reaction where the thioacetate is first deprotected to generate a thiol in situ. This newly formed thiol can then react with an ene (alkene) or a yne (alkyne) functional group on another molecule or polymer chain. For instance, the thiol generated from this compound can react with a polymer containing pendant alkene groups to form a thioether linkage, effectively grafting the propargyl group onto the polymer.

The thiol-yne reaction, in particular, is of interest as it can lead to the formation of a dithioether crosslink if two equivalents of the thiol react with one alkyne. This provides a mechanism for crosslinking polymer chains and forming hydrogels. The ability to trigger these reactions with light offers spatial and temporal control over the material's properties. mdpi.comnih.gov

The synthesis of this compound and related thioacetates can be facilitated by the use of polymer-supported reagents. This approach simplifies the purification process, as the excess reagent and byproducts are bound to the solid support and can be removed by simple filtration. mdpi.org

One such method involves the use of a polymer-supported sodium thioacetate. researchgate.net In this process, a polymer resin is functionalized with thioacetate anions. This solid-phase reagent can then be reacted with a propargyl halide, such as propargyl bromide, in a suitable solvent. The reaction proceeds via nucleophilic substitution to yield this compound in high purity after filtration and solvent evaporation. The spent polymer resin can often be regenerated and reused, making this a cost-effective and environmentally friendly synthetic route. researchgate.net

Theoretical Investigations and Advanced Spectroscopic Characterization

Computational Chemistry Studies

Computational chemistry provides powerful tools to explore the properties of S-prop-2-ynyl ethanethioate at an atomic level. Through various theoretical models, researchers can predict its behavior and guide experimental work.

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. These calculations can identify transition states, intermediates, and products, providing a detailed picture of reaction pathways. For instance, in reactions involving the propargyl group, such as cyclization reactions, theoretical approaches like the CCSD(T)/6-31+G*//B3LYP/6-311++G** method can be employed to simulate the elementary steps and identify the most favorable heterocyclization pathways. researchgate.net

By calculating the Gibbs free energy for different potential routes, the thermodynamic and kinetic feasibility of various transformations can be assessed. For example, in a hypothetical reaction, the energy barriers for different cyclization modes (e.g., 6-exo-dig) can be quantified, revealing the preferred mechanistic pathway under specific conditions. researchgate.net

Illustrative Reaction Coordinate Table:

Table 1: Hypothetical Energy Profile for a Reaction of this compound
StepSpeciesRelative Energy (kcal/mol)Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)
1Reactants0.0-
2Transition State 1 (TS1)+25.5+25.5
3Intermediate 1 (IC1)-9.4-
4Transition State 2 (TS2)+11.0+20.4
5Product-15.0-

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules like this compound. By employing functionals such as B3LYP with various basis sets (e.g., 6-31+G* or cc-pVQZ), it is possible to calculate key molecular properties. researchgate.netnih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's stability and its susceptibility to electronic excitation.

DFT calculations can also be used to determine other important parameters such as ionization potential, electron affinity, and global hardness, which further characterize the molecule's reactivity. nih.gov For related compounds, such as propargyl cyanamides reacting with thiols, DFT calculations have been used to elucidate multi-step reaction mechanisms, including nucleophilic attack, conformational changes, and proton transfers. researchgate.net Similar studies on this compound would provide valuable insights into its reaction chemistry.

Illustrative DFT-Calculated Properties:

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap6.3 eV
Ionization Potential7.2 eV
Electron Affinity0.9 eV

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its intermolecular interactions in condensed phases. nih.gov By simulating a system containing multiple molecules, it is possible to calculate properties such as radial distribution functions and binding energies, which describe how the molecules interact with each other or with a solvent. nih.gov

These simulations can be particularly useful for understanding the compatibility of this compound with other materials, such as polymers or plasticizers. nih.gov For example, Flory-Huggins parameters, which quantify the interaction between different components in a mixture, can be derived from MD simulations. nih.gov Such studies are valuable in materials science for predicting the morphology and properties of blends containing this compound.

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR are the most informative. rsc.org The ¹H NMR spectrum would show characteristic signals for the acetylenic proton, the methylene (B1212753) protons adjacent to the sulfur atom, and the methyl protons of the ethanethioate group. The chemical shifts and coupling constants of these signals provide definitive information about the connectivity of the atoms. rsc.org

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon of the thioester and the sp-hybridized carbons of the alkyne. rsc.org While less common for this type of molecule, other nuclei could be probed if relevant isotopes were incorporated.

Illustrative NMR Data:

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
NucleusPositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HCH₃-C=O~2.3s-
S-CH₂-C≡~3.3d~2.5
≡C-H~2.2t~2.5
¹³CCH₃-C=O~30--
C=O~195--
S-CH₂-C≡~20--
-C≡C-H~78, ~72--

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. rsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for mass analysis.

In addition to determining the molecular weight, mass spectrometry can provide structural information through fragmentation analysis. By inducing the molecular ion to break apart and analyzing the masses of the resulting fragments, it is possible to deduce the structure of the original molecule. For this compound, characteristic fragmentation patterns would be expected. libretexts.org Cleavage of the bond between the sulfur and the propargyl group would be a likely fragmentation pathway, as would the loss of the acetyl group.

Illustrative Fragmentation Data:

Table 4: Plausible Mass Spectrometry Fragments for this compound
Fragment Ion Structurem/z (mass-to-charge ratio)Proposed Neutral Loss
[CH₃COS-CH₂-C≡CH]⁺114-
[CH₃CO]⁺43•S-CH₂-C≡CH
[S-CH₂-C≡CH]⁺71CH₃CO•
[CH₂-C≡CH]⁺39CH₃COS•

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and confirming the molecular structure of this compound. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, twisting), and its frequency provides a fingerprint of the chemical bonds present.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to predict the vibrational frequencies and intensities. These calculated spectra are then compared with experimental data to provide a comprehensive assignment of the observed vibrational bands.

For this compound, the key functional groups—the thioester (C=O), the carbon-carbon triple bond (C≡C), and the terminal alkyne C-H bond (≡C-H)—give rise to characteristic and readily identifiable peaks in the vibrational spectra.

Infrared (IR) Spectroscopy: Experimental IR spectra of this compound (also known as propargyl thioacetate) show distinct absorption bands that confirm its structure. The most significant of these is the sharp and intense peak for the thioester carbonyl (C=O) stretch, which has been reported around 1680-1693 cm⁻¹. acs.org This is a lower frequency compared to typical esters (around 1735 cm⁻¹) due to the lower electronegativity of sulfur compared to oxygen, which results in a weaker C=O bond.

Another key feature is the stretching vibration of the carbon-carbon triple bond (ν(C≡C)), which typically appears as a sharp, though weaker, band around 2100 cm⁻¹. The presence of the terminal alkyne is further confirmed by the ≡C-H stretching vibration, which is expected to appear as a sharp band around 3300 cm⁻¹.

Raman Spectroscopy: While specific experimental Raman data for this compound is not detailed in the available literature, the principles of Raman spectroscopy allow for the prediction of its key features. Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. Therefore, the C≡C stretching vibration (~2100 cm⁻¹) is expected to produce a strong and sharp signal in the Raman spectrum. The C-S bond and the S-C(O) bond stretches would also be Raman active. The carbonyl (C=O) stretch, while strong in the IR, would also be visible in the Raman spectrum.

The complementary nature of IR and Raman spectroscopy provides a complete picture of the vibrational framework of the molecule, allowing for unambiguous structural confirmation.

Below is a table summarizing the expected and observed characteristic vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Experimental IR (cm⁻¹)Notes
≡C-H StretchAlkyne C-H~3300Not explicitly reportedTypically a sharp, strong band.
C≡C StretchAlkyne C≡C~2100-2140~2100 Sharp band. Stronger in Raman than IR.
C=O StretchThioester C=O~1680-1700~1680-1693 acs.orgStrong, sharp band in IR.
C-S StretchThioester C-S~600-800Not explicitly reportedCan be coupled with other modes.

Electronic Spectroscopy for Mechanistic Insights (e.g., UV-Visible Spectroscopy)

Electronic spectroscopy, particularly UV-Visible spectroscopy, probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. These transitions involve the promotion of electrons from lower-energy molecular orbitals (like bonding or non-bonding orbitals) to higher-energy anti-bonding orbitals. For this compound, the primary chromophores are the thioester group and the alkyne group.

While detailed experimental UV-Visible spectra for this compound are not widely published, the expected electronic transitions can be predicted based on its functional groups.

n → π* Transition: The thioester carbonyl group possesses non-bonding lone pair electrons (n) on both the sulfur and oxygen atoms, as well as a π-system in the C=O double bond. The promotion of a non-bonding electron to an anti-bonding π* orbital (n → π*) is a characteristic transition for carbonyl compounds. For thioesters, this transition typically occurs at longer wavelengths (lower energy) compared to their ester counterparts and is often of low intensity.

π → π* Transition: Both the carbonyl group (C=O) and the carbon-carbon triple bond (C≡C) contain π electrons. The transition of an electron from a bonding π orbital to an anti-bonding π* orbital (π → π) is also expected. This transition is generally of high intensity and occurs at shorter wavelengths (higher energy) than the n → π transition.

By monitoring changes in the UV-Visible spectrum, mechanistic insights into reactions involving this compound can be gained. For example, if the thioester group is involved in a reaction (e.g., nucleophilic acyl substitution), the disappearance or shift of the n → π* absorption band can be tracked over time to determine reaction kinetics. Similarly, reactions that alter the alkyne functionality would lead to changes in the π → π* transition. This makes UV-Visible spectroscopy a valuable tool for studying reaction mechanisms and rates where the electronic structure of the molecule is altered.

The table below outlines the theoretically expected electronic transitions for this compound.

Transition TypeAssociated Chromophore(s)Expected Wavelength RegionExpected Intensity
n → πThioester (C=O, S)Longer UV (e.g., > 250 nm)Low
π → πThioester (C=O), Alkyne (C≡C)Shorter UV (e.g., < 250 nm)High

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems for S-prop-2-ynyl Ethanethioate Transformations

The dual functionality of this compound presents a fertile ground for the development of novel catalytic systems that can selectively target either the thioester or the propargyl group, or engage both in concerted transformations.

Transition Metal Catalysis:

Ruthenium-based Catalysts: Research has demonstrated the efficacy of ruthenium complexes, such as CpRuClL₂, in catalyzing the S-propargylation of thiols with propargylic carbonates. nih.govresearchgate.net This suggests the potential for developing similar ruthenium-based systems to mediate reactions at the propargyl unit of this compound, enabling the formation of complex propargylic sulfides. The versatility of ruthenium catalysts, including their stability and activity in various oxidation states, makes them prime candidates for further exploration. researchgate.net

Gold-catalyzed Reactions: Gold catalysts are well-known for their ability to activate alkyne moieties. beilstein-journals.orgnih.govmdpi.com Gold(I) and Gold(III) complexes could be employed to catalyze a range of transformations on this compound, including cycloadditions and cycloisomerizations involving the propargyl group. beilstein-journals.orgnih.gov These reactions could lead to the synthesis of intricate carbocyclic and heterocyclic structures.

Palladium-catalyzed Cross-Coupling: Palladium catalysts are extensively used in cross-coupling reactions. mdpi.comnih.govnih.gov The development of palladium-based systems for the cross-coupling of this compound with aryl halides could provide a direct route to aryl propargyl thioethers. nih.gov This would involve the in situ deprotection of the thioacetate (B1230152) to a thiol, followed by coupling.

The following table summarizes potential catalytic systems for this compound transformations:

Catalyst TypePotential TransformationProduct Class
Ruthenium (e.g., CpRuClL₂)S-propargylationPropargylic sulfides
Gold (e.g., Au(I), Au(III))Cycloaddition, CycloisomerizationCarbocycles, Heterocycles
Palladium (e.g., Pd(PPh₃)₄)Cross-couplingAryl propargyl thioethers

Exploration of Bio-Inspired Synthetic Strategies Utilizing Thioester Reactivity

The thioester group in this compound is a key functional group in biological systems, most notably in the form of acetyl-CoA. This has inspired the development of synthetic strategies that mimic biological processes.

Native Chemical Ligation (NCL):

Native Chemical Ligation is a powerful bio-inspired technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. nih.govsquarespace.comnih.govpurdue.eduscispace.com This method relies on the chemoselective reaction between a C-terminal peptide thioester and an N-terminal cysteine residue. nih.gov this compound can serve as a valuable building block in this context. A peptide fragment could be functionalized with the propargyl group via this thioester. The terminal alkyne then provides a handle for further modifications using highly efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). raineslab.com This allows for the site-specific introduction of functionalities like fluorescent labels, imaging agents, or drug molecules onto proteins.

The general scheme for this bio-inspired strategy is as follows:

Peptide Thioester Formation: A peptide is synthesized with a C-terminal this compound moiety.

Native Chemical Ligation: This peptide is ligated with another peptide containing an N-terminal cysteine.

Post-ligation Modification: The appended propargyl group is then reacted with an azide-containing molecule via CuAAC to introduce the desired functionality.

Enzymatic Transformations:

Thioesterase enzymes are responsible for the hydrolysis of thioester bonds in various metabolic pathways. nih.gov Future research could explore the use of engineered thioesterases to selectively cleave the thioester in this compound under mild, biological conditions. nih.govresearchgate.netresearchgate.net This would provide a green and highly specific method for generating a propargyl thiol in situ, which could then be used in subsequent reactions.

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The unique structure of this compound makes it an ideal candidate for the construction of advanced supramolecular assemblies and functional nanomaterials.

Self-Assembled Monolayers (SAMs):

The thioester can be readily converted to a thiol, which can then form self-assembled monolayers on gold surfaces. rsc.orgnorthwestern.edunih.govuh.edu By using this compound, it is possible to create a SAM where the propargyl groups are exposed on the surface. This "clickable" surface can then be used to immobilize a wide range of molecules, from small organic compounds to large biomolecules, through azide-alkyne cycloaddition. This has potential applications in biosensors, biocompatible coatings, and molecular electronics.

Functionalized Nanoparticles:

Similarly, this compound can be used to functionalize nanoparticles. nih.govnih.govnih.govmdpi.commdpi.comresearchgate.net The thioester provides a means to attach the molecule to the nanoparticle surface, while the propargyl group serves as a versatile anchor for further functionalization. This approach allows for the precise control over the surface chemistry of nanoparticles, enabling the development of targeted drug delivery systems, advanced imaging agents, and novel catalytic nanomaterials.

The table below outlines the applications in supramolecular chemistry and nanomaterials:

ApplicationKey Functional GroupMethodPotential Use
Self-Assembled MonolayersThiol (from thioester)Surface functionalization of goldBiosensors, biocompatible coatings
Functionalized NanoparticlesThiol and PropargylSurface modification and click chemistryDrug delivery, imaging agents

Computational Design and Optimization of this compound Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, accelerating the discovery of new reactions and materials. strath.ac.ukumn.eduprinceton.eduresearchgate.netucla.edu

Density Functional Theory (DFT) Calculations:

DFT can be used to model the electronic structure of this compound and to investigate the mechanisms of its reactions. For example, DFT calculations can help to:

Predict the regioselectivity and stereoselectivity of catalytic transformations.

Elucidate the role of the catalyst in activating the thioester or propargyl group.

Design new catalysts with improved activity and selectivity for specific transformations.

Molecular Dynamics (MD) Simulations:

MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or on a surface. This can provide insights into:

The conformation of the molecule and its interactions with solvent molecules.

The process of self-assembly on nanoparticle surfaces.

The binding of the molecule to the active site of an enzyme.

By combining computational modeling with experimental studies, researchers can gain a deeper understanding of the chemistry of this compound and accelerate the development of new applications.

Q & A

Q. What established synthetic routes are available for S-prop-2-ynyl ethanethioate, and what critical reaction conditions must be controlled?

The synthesis of this compound typically involves Sonogashira cross-coupling reactions to introduce ethynyl groups into aromatic systems, as demonstrated in the functionalization of 2,3-dibromonorbornadiene derivatives . Alternatively, esterification reactions using catalytic systems like DCC (dicyclohexylcarbodiimide) and 4-DMAP (4-dimethylaminopyridine) can attach thioester groups to thiol-containing precursors, ensuring high yields and stability . Key conditions include rigorous exclusion of moisture, controlled reaction temperatures (0–25°C), and inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sulfur-containing intermediates.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming molecular structure, particularly the integration of ethynyl protons (~2.5 ppm) and thioester carbonyl signals (~170 ppm) .
  • High-resolution mass spectrometry (HRMS) provides exact mass verification, critical for distinguishing isomers or degradation products .
  • FT-IR spectroscopy identifies functional groups (e.g., C≡C stretching at ~2100 cm⁻¹ and C=O of thioesters at ~1680 cm⁻¹).
  • X-ray crystallography (using programs like SHELXL) resolves molecular geometry and confirms stereochemistry, though it requires high-purity crystals .

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

Follow Beilstein Journal of Organic Chemistry guidelines :

  • Document reaction parameters (solvent purity, catalyst loading, temperature gradients) in the experimental section.
  • Include raw spectral data and purity assessments (e.g., HPLC traces) in supplementary materials.
  • Cross-validate results using alternative synthetic routes (e.g., comparing Sonogashira vs. esterification methodologies) .

Advanced Research Questions

Q. How can Sonogashira cross-coupling reactions be optimized to minimize side reactions in this compound derivatives?

  • Catalyst selection : Use Pd(PPh₃)₂Cl₂/CuI systems for improved regioselectivity.
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or THF to reduce alkyne oligomerization.
  • In situ monitoring : Employ TLC or inline IR spectroscopy to detect intermediates and terminate reactions before degradation .

Q. What strategies resolve contradictory crystallographic data for this compound complexes?

  • Twinned data refinement : Use SHELXL’s twin refinement tools to model overlapping lattices.
  • High-resolution datasets : Collect data at synchrotron facilities (λ < 1 Å) to improve signal-to-noise ratios.
  • Validation metrics : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry .

Q. How should researchers address discrepancies in thermal stability data for this compound under varying conditions?

  • Controlled degradation studies : Perform thermogravimetric analysis (TGA) at multiple heating rates (2–10°C/min) to identify decomposition pathways.
  • Statistical rigor : Apply ANOVA or principal component analysis (PCA) to isolate variables (e.g., humidity, oxygen levels) contributing to instability .

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) simulations : Simulate solvent effects on reaction kinetics using AMBER or GROMACS.
  • Validate predictions with experimental kinetics (e.g., stopped-flow UV-Vis spectroscopy) .

Methodological Best Practices

Q. How can researchers ensure ethical and rigorous data reporting for studies involving this compound?

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Deposit raw datasets in repositories like Zenodo or ChemRxiv.
  • Use standardized metadata (e.g., DOI tagging for spectra).
    • Pre-screen manuscripts with plagiarism detection software to avoid inadvertent data duplication .

Q. What frameworks guide hypothesis formulation for mechanistic studies on this compound?

Apply the PICO framework to structure research questions:

  • Population : Reaction intermediates (e.g., radicals, carbenes).
  • Intervention : Catalytic systems (e.g., transition-metal catalysts).
  • Comparison : Alternative mechanisms (e.g., concerted vs. stepwise pathways).
  • Outcome : Reaction yield, selectivity, or kinetic parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.